molecular formula C9H10N2OS2 B8635362 3,3-Bis(methylsulfanyl)-1-(pyrazin-2-yl)prop-2-en-1-one CAS No. 62124-78-1

3,3-Bis(methylsulfanyl)-1-(pyrazin-2-yl)prop-2-en-1-one

Cat. No. B8635362
M. Wt: 226.3 g/mol
InChI Key: CKFQYNDSIDPUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04058611

Procedure details

3,3-bis-Methylthio-1-(pyrazin-2-yl)-prop-2-en-1-one (2.26 g.) is added in the course of about one minute to a boiling suspension of phosphorus pentasulphide (7.1 g.) in anhydrous xylene (140 cc.). Heating under reflux is continued for one hour after the end of the addition, and the reaction mixture is then cooled to a temperature of about 20° C. An insoluble product is filtered off and washed with 1,2-dichloroethane (200 cc.). The filtrate is concentrated to dryness under reduced pressure and the residue obtained is taken up in 1,2-dichloroethane (100 cc.). An insoluble product is filtered off and washed with 1,2-dichloroethane (4 × 50 cc.). The filtrate is extracted successively with a 10% aqueous sodium carbonate solution (100 cc.) and with water (2 × 100 cc.) and is then dried over magnesium sulphate. After filtration of the dried solution, and concentration to dryness under reduced pressure (30 mm Hg), the residue obtained is suspended in carbon disulphide (50 cc.). The insoluble product is filtered off and taken up in boiling 1,2 -dichloroethane (25 cc.). The boiling suspension is filtered and then cooled. A product precipitates and is filtered off and then washed with 1,2-dichloroethane (2 × 2 cc.). After drying, 5-(pyrazin-2-yl)-1,2-dithiole-3-thione (0.36 g.) melting at 196° C. is obtained.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[S:2][C:3]([S:13]C)=[CH:4][C:5]([C:7]1[CH:12]=[N:11][CH:10]=[CH:9][N:8]=1)=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:16]>C1(C)C(C)=CC=CC=1.ClCCCl.C(=S)=S>[N:8]1[CH:9]=[CH:10][N:11]=[CH:12][C:7]=1[C:5]1[S:16][S:2][C:3](=[S:13])[CH:4]=1

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
CSC(=CC(=O)C1=NC=CN=C1)SC
Name
Quantity
7.1 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
140 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
after the end of the addition
FILTRATION
Type
FILTRATION
Details
An insoluble product is filtered off
WASH
Type
WASH
Details
washed with 1,2-dichloroethane (200 cc.)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
An insoluble product is filtered off
WASH
Type
WASH
Details
washed with 1,2-dichloroethane (4 × 50 cc.)
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted successively with a 10% aqueous sodium carbonate solution (100 cc.) and with water (2 × 100 cc.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration of the dried solution, and concentration to dryness under reduced pressure (30 mm Hg)
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
The insoluble product is filtered off
FILTRATION
Type
FILTRATION
Details
The boiling suspension is filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
A product precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 1,2-dichloroethane (2 × 2 cc.)
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C1=CC(SS1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.